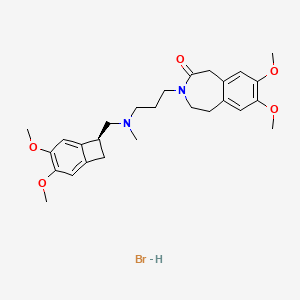

Ivabradine hydrobromide

Description

Structure

2D Structure

Properties

CAS No. |

1190604-70-6 |

|---|---|

Molecular Formula |

C27H37BrN2O5 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrobromide |

InChI |

InChI=1S/C27H36N2O5.BrH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 |

InChI Key |

ZVSIMBFKBQCPEX-ZMBIFBSDSA-N |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Br |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ivabradine Hydrobromide on HCN Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which ivabradine hydrobromide, a heart rate-lowering agent, interacts with and inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. The document details the binding site, the isoform-specific state-dependence of the block, and quantitative data on its inhibitory effects. Furthermore, it outlines the key experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: State-Dependent Pore Block

Ivabradine exerts its inhibitory effect on HCN channels by directly binding within the ion-conducting pore of the channel. This binding is not static; it is a dynamic process that is highly dependent on the conformational state of the channel, and intriguingly, this state-dependence varies between different HCN channel isoforms.

For the cardiac pacemaker channel, HCN4 , ivabradine acts as an open-channel blocker .[1][2] This means that the drug can only access its binding site when the channel is in the open conformation, which is induced by hyperpolarization of the cell membrane.[1][2] Ivabradine, being a lipophilic molecule, is thought to cross the cell membrane and enter the pore from the intracellular side.[3] The repetitive cycling between open and closed states, as occurs during the diastolic depolarization phase in sinoatrial node cells, enhances the blocking effect, a characteristic known as "use-dependence".[4][5]

In contrast, for the HCN1 isoform, which is predominantly found in the nervous system, ivabradine acts as a closed-channel blocker .[2] This indicates that the drug can bind to the channel when it is in its closed state. This isoform-specific difference in the mechanism of action has significant implications for the pharmacological profile of ivabradine and the potential for developing isoform-selective drugs.

Recent structural studies have provided a high-resolution view of ivabradine bound within the open pore of the HCN4 channel.[3] These studies confirm that the drug molecule lodges itself in a cavity below the selectivity filter, physically occluding the ion permeation pathway.[6] Molecular dynamics simulations suggest that the positively charged tertiary amine of ivabradine contributes to the block by electrostatically repelling permeating cations.[3]

The Ivabradine Binding Site: Key Amino Acid Residues

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues that form the binding pocket for ivabradine within the HCN4 channel. The key residues are located in the S6 transmembrane helix, which lines the inner vestibule of the pore.[6]

Specifically, the following residues in human HCN4 have been identified as critical for ivabradine binding:

-

Tyrosine 506 (Y506): Mutation of this residue to alanine (Y506A) significantly reduces the blocking efficacy of ivabradine.[6]

-

Phenylalanine 509 (F509): The F509A mutation also leads to a decrease in ivabradine's potency.[6]

-

Isoleucine 510 (I510): Similar to Y506 and F509, mutating this residue to alanine (I510A) diminishes the inhibitory effect of the drug.[6]

These residues collectively create a hydrophobic pocket within the pore that accommodates the ivabradine molecule. The interaction between ivabradine and these residues stabilizes the drug in its blocking position.

Quantitative Data: Ivabradine's Inhibitory Potency

The inhibitory effect of ivabradine on HCN channels has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following tables summarize key quantitative data from electrophysiological experiments.

| Channel | IC50 (µM) | Hill Coefficient (nH) | Experimental Condition | Reference |

| Wild-Type hHCN4 | 2.1 | 0.74 | Repetitive voltage steps (-140 mV / +5 mV) | [6] |

| Wild-Type mHCN1 | 0.94 | Not Reported | Repetitive voltage steps (-100 mV / +5 mV) | [2] |

| Wild-Type hHCN4 | 0.5 | Not Reported | Not Specified | [4] |

| Wild-Type hHCN4 (Open State) | 120.7 | 0.5 | Long hyperpolarizing step (-100 mV) | [6][7] |

Table 1: Inhibitory Potency (IC50) of Ivabradine on Wild-Type HCN Channels.

| hHCN4 Mutant | IC50 (µM) | Hill Coefficient (nH) | Fold Change in IC50 vs. WT | Reference |

| Y506A | 57.7 | 1.02 | ~27.5 | [6] |

| F509A | 44.0 | 0.73 | ~21.0 | [6] |

| I510A | 47.7 | 0.83 | ~22.7 | [6] |

| Y506A-I510A | 2213.0 | 0.7 | ~1054 | [6] |

| Y506A-F509A | 42.5 | 0.8 | ~20.2 | [6] |

| Y506A-F509A-I510A | 1215.0 | 0.68 | ~578.6 | [6] |

Table 2: Effect of Mutations in the Ivabradine Binding Site on its Inhibitory Potency in hHCN4 Channels.

Experimental Protocols

The elucidation of ivabradine's mechanism of action has relied on a combination of electrophysiology, molecular biology, and computational modeling. Below are detailed methodologies for the key experiments cited.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of HCN channels due to their low endogenous expression of these channels and high transfection efficiency.[5][6][8]

-

Culture Conditions: HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% sodium pyruvate, and antibiotics (penicillin/streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5][6]

-

Transfection: For transient transfection, various methods can be employed, including calcium phosphate precipitation or lipid-based transfection reagents.[9][10] Plasmids containing the cDNA for the desired HCN channel isoform (wild-type or mutant) are introduced into the HEK293 cells. A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often used to identify successfully transfected cells for electrophysiological recordings.[8]

Site-Directed Mutagenesis

-

Methodology: To introduce specific point mutations into the HCN4 cDNA, the QuikChange II XL Site-Directed Mutagenesis Kit (Agilent Technologies) is frequently utilized.[6][11][12]

-

Primer Design: Mutagenic primers are designed to be complementary to the template DNA and contain the desired mutation at the center. The primers should be between 25 and 45 bases in length, with a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase (such as PfuUltra) to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

-

Template Digestion: The parental, non-mutated DNA template is digested using the Dpn I restriction enzyme, which specifically targets methylated and hemimethylated DNA. The newly synthesized, mutated DNA is not methylated and therefore remains intact.

-

Transformation: The mutated plasmid is then transformed into competent E. coli cells (e.g., XL10-Gold) for amplification. The mutations are confirmed by DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: This technique is used to record the ionic currents flowing through the HCN channels in the cell membrane of transfected HEK293 cells and to study the effect of ivabradine on these currents.[13]

-

Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To isolate HCN currents, blockers of other channels such as 1 mM BaCl2 and 2 mM MnCl2 are often added.[6]

-

Internal (Pipette) Solution (in mM): 10 NaCl, 130 K-Aspartate, 0.5 MgCl2, 1 EGTA-KOH, 1 HEPES-KOH, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 5 phosphocreatine (pH 7.2).[6]

-

-

Recording Procedure:

-

A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with a transfected cell.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and the membrane potential.

-

-

Voltage Protocols: To study the state-dependent block by ivabradine, specific voltage protocols are applied:

-

To study open-channel block: Repetitive voltage steps are applied to cycle the channels between the open and closed states (e.g., from a holding potential of -35 mV, a hyperpolarizing step to -140 mV to open the channels, followed by a depolarizing step to +5 mV to close them).[2][6]

-

To assess block in the open state: A long hyperpolarizing step (e.g., to -100 mV for 100 seconds) is applied to maintain the channels in a predominantly open state during drug application.[6][7]

-

-

Data Analysis: The recorded currents are amplified, filtered, and digitized. The amplitude of the current is measured to determine the extent of block by ivabradine at different concentrations, from which the IC50 value is calculated by fitting the data to the Hill equation.

Homology Modeling and Molecular Docking

-

Objective: In the absence of a crystal structure, homology modeling is used to predict the three-dimensional structure of the HCN4 channel pore. Molecular docking is then used to predict the binding mode of ivabradine within this model.[14]

-

Homology Modeling Protocol:

-

Template Selection: A known crystal structure of a related ion channel, such as the bacterial KcsA potassium channel, is used as a template.[6]

-

Sequence Alignment: The amino acid sequence of the hHCN4 pore region (S5-P-S6) is aligned with the sequence of the template.

-

Model Building: A 3D model of the hHCN4 pore is generated based on the alignment with the template structure using software like MODELLER. Models are often created for both the open and closed states of the channel.[6]

-

-

Molecular Docking Protocol:

-

Ligand and Receptor Preparation: The 3D structure of ivabradine is prepared, and the homology model of the HCN4 pore is set up as the receptor.

-

Docking Simulation: A docking program (e.g., AutoDock) is used to systematically search for the most favorable binding poses of ivabradine within the inner vestibule of the HCN4 pore model.[14]

-

Analysis: The predicted binding poses are analyzed to identify the key interactions (e.g., hydrophobic interactions, hydrogen bonds) between ivabradine and the amino acid residues of the channel.

-

Visualizations of Signaling Pathways and Workflows

Caption: Ivabradine's open-channel block mechanism on HCN4 channels.

Caption: Workflow for studying ivabradine's effect on HCN channels.

References

- 1. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 2. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 10. hek293.com [hek293.com]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. pure.bond.edu.au [pure.bond.edu.au]

Synthesis and Crystallization of Ivabradine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization process of Ivabradine Hydrobromide, a key pharmaceutical intermediate. The following sections detail the chemical synthesis pathway and the subsequent crystallization methodology, supported by quantitative data and process visualizations.

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the formation of key intermediates. A common and efficient route proceeds through the coupling of two main building blocks followed by a reduction and salt formation.

Synthesis Pathway

The synthesis commences with the preparation of the key intermediate, ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, followed by its reaction with an iodopropyl-benzazepinone derivative. The resultant compound is then hydrogenated to yield ivabradine base, which is subsequently converted to its hydrobromide salt.[1]

Experimental Protocol for Synthesis

The following protocol is a synthesized representation of the key steps described in the literature for the industrial production of this compound.[1]

Step 1: Hydrogenation of Dehydro-Ivabradine Salt

-

The base of 3-{3-[((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-ylmethyl)-methylamino]-propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one salt (Formula X) is liberated using potassium carbonate (K₂CO₃). This can be done with or without isolation of the free base.

-

The resulting base is subjected to catalytic hydrogenation in the presence of a Palladium-on-Carbon (Pd/C) catalyst.

-

The reaction is carried out in an alcohol-based solvent, such as ethanol or methanol.

-

The hydrogenation is conducted at a pressure of 1-15 bar and a temperature ranging from 25-100°C.

-

Upon completion of the reaction, the catalyst is filtered off.

Step 2: Formation of this compound

-

The reaction mixture containing the ivabradine free base is treated with hydrobromic acid (HBr) to form the hydrobromide salt.

-

The resulting this compound salt precipitates from the solution.

-

The solid is then isolated for purification.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Yield | >75% | [1] |

| Purity | >99.5% | [1] |

| Hydrogenation Pressure | 1-15 bar | [1] |

| Hydrogenation Temperature | 25-100°C | [1] |

Crystallization of this compound

The crystallization process is critical for obtaining this compound with the desired purity, crystal form, and physical properties suitable for pharmaceutical formulation.

Crystallization Workflow

A typical crystallization process for this compound involves dissolving the crude salt in a suitable solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The resulting crystals are then isolated and dried.

Experimental Protocol for Crystallization

The following protocol outlines the general procedure for the crystallization of this compound.[1]

-

Dissolution: The crude this compound is dissolved in a polar organic solvent, preferably methanol or ethanol. The mixture is heated to ensure complete dissolution.

-

Crystallization by Cooling: The hot solution is then subjected to controlled cooling. This gradual reduction in temperature decreases the solubility of this compound, leading to the formation of crystals.

-

Crystallization by Anti-Solvent Addition (Alternative): Alternatively, crystallization can be induced by adding a solvent in which this compound is less soluble (an anti-solvent) to the methanolic or ethanolic solution.

-

Isolation: The crystallized solid is isolated from the mother liquor by filtration.

-

Drying: The isolated crystals are dried, typically under vacuum, to remove any residual solvent.

Quantitative and Qualitative Data for Crystallization

| Parameter | Description | Reference |

| Crystallization Solvents | Methanol, Ethanol | [1] |

| Crystallization Method | Cooling of the organic solution or precipitation with an anti-solvent | [1] |

| Melting Point | 185 °C | [1] |

| Hygroscopicity | The specific crystalline form is not hygroscopic and its crystal structure is stable even at 80% humidity. | [1] |

It is important to note that different crystallization conditions can lead to various polymorphic forms of ivabradine salts, which may exhibit different physical properties. While much of the detailed polymorphism research has been published on ivabradine hydrochloride, the principles of solvent selection and cooling profiles are analogous and critical for controlling the crystal form of the hydrobromide salt.

References

The Role of Ivabradine Hydrobromide in Sinoatrial Node Pacemaker Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine hydrobromide is a heart rate-lowering agent that acts by selectively and specifically inhibiting the "funny" current (If) in the sinoatrial (SA) node, the heart's natural pacemaker.[1][2] This unique mechanism of action allows for the reduction of heart rate without impacting myocardial contractility, ventricular repolarization, or blood pressure.[1][2][3] This technical guide provides an in-depth analysis of ivabradine's role in modulating sinoatrial node pacemaker activity, detailing its molecular mechanism, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction: The Sinoatrial Node and the "Funny" Current

The sinoatrial node is a specialized cluster of cells in the right atrium of the heart that spontaneously generates electrical impulses, thereby setting the normal heart rhythm. The intrinsic automaticity of SA node cells is primarily driven by a slow diastolic depolarization phase, which is largely mediated by the "funny" current (If).[2][4]

The If current is a mixed sodium-potassium inward current that is activated upon hyperpolarization at the end of an action potential.[5][6] It is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][7] Four isoforms of the HCN channel (HCN1-4) have been identified, with HCN4 being the predominant isoform expressed in the human sinoatrial node.[8][9] The activity of HCN channels, and thus the If current, is modulated by the autonomic nervous system, with sympathetic stimulation increasing the current and parasympathetic stimulation decreasing it.

Mechanism of Action of this compound

Ivabradine exerts its bradycardic effect by directly and selectively inhibiting the If current in the SA node.[10][11] This inhibition is use-dependent, meaning that the blocking effect is more pronounced at higher heart rates.[12][13]

Ivabradine enters the HCN channel pore from the intracellular side when the channel is in its open state.[2][4] The blockade is strengthened by depolarization and relieved by hyperpolarization.[8] By inhibiting the If current, ivabradine reduces the slope of the diastolic depolarization in SA node cells.[1][4] This prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, resulting in a dose-dependent reduction in heart rate.[14][15]

Crucially, ivabradine's action is specific to the If current at therapeutic concentrations, with no significant effects on other cardiac ion channels, including those responsible for ventricular repolarization and myocardial contractility.[2][3] This selectivity accounts for its favorable safety profile, lacking the negative inotropic and other cardiovascular side effects associated with other heart rate-lowering agents like beta-blockers and calcium channel blockers.[1][2]

Quantitative Data on Ivabradine's Effects

The following tables summarize key quantitative data from various studies on the effects of ivabradine.

Table 1: Inhibitory Concentration (IC50) of Ivabradine on HCN Channels

| HCN Isoform | Species | Expression System | IC50 (µM) | Reference |

| hHCN4 | Human | CHO Cells | 0.5 | [9] |

| hHCN4 | Human | HEK 293 Cells | 2.0 | [8][16] |

| mHCN1 | Mouse | HEK 293 Cells | 0.94 | [8][16] |

Table 2: Effect of Ivabradine on Sinoatrial Node Firing Rate

| Species | Preparation | Ivabradine Concentration (µM) | Reduction in Firing Rate (%) | Reference |

| Rabbit | Isolated SAN | 0.1 | 10% (after 3h) | [9] |

| Rabbit | Isolated SAN | 0.3 | 14% (after 2h) | [9] |

| Rabbit | Isolated SAN | 1 | 17% (after 1.5h) | [9] |

| Guinea-pig | Isolated SAN | 3 | 33% (at 40 min) | [9] |

| Rabbit | Isolated SAN | 3 | 21% (at 40 min) | [9] |

| Pig | Isolated SAN | 3 | 15% (at 40 min) | [9] |

| Rabbit (Control) | Isolated SAN | 10 | 26 | [17] |

| Rabbit (Heart Failure) | Isolated SAN | 10 | 29 | [17] |

Table 3: Effect of Ivabradine on If Current in Sinoatrial Node Cells

| Species | Preparation | Ivabradine Concentration (µM) | If Reduction (%) | Membrane Potential (mV) | Reference |

| Rabbit | Isolated SANC | 3 | 60 ± 8 | -92 ± 4 | [5] |

| Rabbit | Isolated SANC | 3 | 41 ± 6 | ~-60 | [5] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the effects of ivabradine.

Heterologous Expression of HCN Channels and Electrophysiological Recording

Objective: To determine the inhibitory effect of ivabradine on specific HCN channel isoforms.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions.[8][9] The cells are then transiently or stably transfected with plasmids containing the cDNA for the desired human or mouse HCN isoform (e.g., hHCN4, mHCN1).[8][9]

-

Whole-Cell Patch-Clamp Recording: Transfected cells are identified, often by co-transfection with a fluorescent marker. The whole-cell patch-clamp technique is used to record ionic currents.

-

Voltage Protocol: To elicit the If current, a hyperpolarizing voltage step protocol is applied. For example, from a holding potential of -40 mV, hyperpolarizing steps of increasing amplitude (e.g., from -50 mV to -140 mV in 10 mV increments) are applied.

-

Drug Application: Ivabradine is applied to the cells via the bath solution at various concentrations. The effect of the drug on the If current amplitude is measured at steady-state for each concentration.

-

Data Analysis: The concentration-response curve is plotted, and the IC50 value is calculated by fitting the data to a Hill equation.

Isolation of Sinoatrial Node Cells and Action Potential Recording

Objective: To investigate the effect of ivabradine on the spontaneous firing rate of native pacemaker cells.

Methodology:

-

Tissue Preparation: The heart is excised from the animal model (e.g., rabbit, guinea-pig). The sinoatrial node region is carefully dissected and placed in a low-Ca2+, low-Mg2+ solution.

-

Enzymatic Dissociation: The tissue is subjected to enzymatic digestion using a combination of enzymes such as collagenase and protease to isolate single sinoatrial node cells.

-

Intracellular Recording: Spontaneous action potentials are recorded from the isolated cells using the perforated patch-clamp or conventional whole-cell patch-clamp technique in current-clamp mode.

-

Drug Perfusion: Ivabradine is perfused at different concentrations, and the changes in action potential parameters, including the firing frequency, diastolic depolarization rate, and maximum diastolic potential, are recorded.[18]

-

Data Analysis: The percentage change in firing rate is calculated for each concentration of ivabradine.

Isolated Atria Preparation and Beating Rate Measurement

Objective: To assess the effect of ivabradine on the spontaneous beating rate of an intact atrial preparation.

Methodology:

-

Preparation: The right atrium, containing the sinoatrial node, is dissected from an animal heart (e.g., rat) and mounted in an organ bath containing oxygenated physiological salt solution at a constant temperature.[9]

-

Transducer Recording: The spontaneous contractions of the atrium are recorded using an isometric force transducer. The output of the transducer provides a measure of the beating rate.

-

Drug Administration: Ivabradine is added to the organ bath in a cumulative manner to obtain a concentration-response relationship.

-

Data Analysis: The effect of ivabradine on the beating rate is quantified, and the concentration required to produce a certain level of inhibition (e.g., IC30) is determined.[9]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to ivabradine's action.

Caption: Mechanism of Ivabradine Action on the Sinoatrial Node.

Caption: Experimental Workflow for Patch-Clamp Analysis.

Caption: Signaling Pathway of If Current Modulation.

Conclusion

This compound represents a targeted therapeutic approach to heart rate reduction by selectively inhibiting the If current in the sinoatrial node. Its unique mechanism of action, which preserves myocardial contractility and other electrophysiological parameters, makes it a valuable tool in cardiovascular medicine. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of If inhibition.

References

- 1. droracle.ai [droracle.ai]

- 2. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. I f inhibition with ivabradine : electrophysiological effects and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Hyperpolarization-Activated Cyclic-Nucleotide-Gated Channel Blocker Ivabradine Does Not Prevent Arrhythmias in Catecholaminergic Polymorphic Ventricular Tachycardia [frontiersin.org]

- 13. gpnotebook.com [gpnotebook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Heart failure modulates electropharmacological characteristics of sinoatrial nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fujifilmcdi.com [fujifilmcdi.com]

The Pharmacodynamics of Ivabradine Hydrobromide on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine hydrobromide is a selective and specific inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are the primary conduits of the "funny" current (If) in cardiac pacemaker cells. This technical guide provides a comprehensive overview of the pharmacodynamics of ivabradine on cardiac myocytes, detailing its molecular mechanism of action, effects on cardiac electrophysiology, and the downstream signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using the DOT language illustrate the core signaling pathways and experimental workflows.

Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[1][2][3] Its unique mechanism of action, the selective inhibition of the If current in the sinoatrial (SA) node, distinguishes it from other heart rate-lowering drugs like beta-blockers and calcium channel blockers.[1][4] This selectivity allows for a reduction in heart rate without significant effects on myocardial contractility, atrioventricular conduction, or blood pressure.[4][5] This guide delves into the intricate pharmacodynamic properties of ivabradine at the cellular level of the cardiac myocyte.

Mechanism of Action

The primary molecular target of ivabradine is the HCN channel, with a particular prominence of the HCN4 isoform in the human sinoatrial node.[2][6][7] The If current, carried by HCN channels, is a mixed sodium-potassium inward current activated upon hyperpolarization at the end of an action potential.[1] This current is responsible for initiating the diastolic depolarization phase in pacemaker cells, thereby controlling the heart rate.[1]

Ivabradine exhibits a use-dependent and concentration-dependent blockade of HCN channels.[5][7] It enters the channel pore from the intracellular side when the channel is in its open state.[5][8] By inhibiting the If current, ivabradine reduces the slope of diastolic depolarization, which prolongs the time to reach the threshold for the next action potential and consequently slows the firing rate of the SA node.[4][9]

Signaling Pathway of Ivabradine Action

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Quantitative Pharmacodynamic Data

The inhibitory effects of ivabradine on HCN channels and its physiological consequences have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Inhibitory Concentration (IC50) of Ivabradine

| Channel/Current | Preparation | IC50 (µM) | Reference |

| hHCN4 | CHO cells | 0.5 | [7] |

| mHCN1 | HEK 293 cells | 0.94 | [6][10] |

| hHCN4 | HEK 293 cells | 2.0 | [6][10] |

| Ih (native HCN) | Small sensory neurons | 1.4 | [11] |

| Nav1.5 | tsA-201 cells | 30 | [12] |

Table 2: Electrophysiological Effects of Ivabradine

| Parameter | Species/Preparation | Ivabradine Concentration | Effect | Reference |

| Heart Rate | Rabbit SAN | 0.1 µM | 10% reduction after 3h | [7] |

| Heart Rate | Rabbit SAN | 0.3 µM | 14% reduction after 2h | [7] |

| Heart Rate | Rabbit SAN | 1 µM | 17% reduction after 1.5h | [7] |

| Beating Rate | Rat right atria | 0.2 µM (IC30) | 30% reduction after 3h | [7] |

| Action Potential Frequency | Guinea-pig SAN | 3 µM | 33% decrease at 40 min | [7] |

| Action Potential Frequency | Rabbit SAN | 3 µM | 21% decrease at 40 min | [7] |

| Action Potential Frequency | Pig SAN | 3 µM | 15% decrease at 40 min | [7] |

| If Current | Rabbit SANC | 3 µM | 60% reduction at -92 mV | [13] |

Experimental Protocols

Patch-Clamp Electrophysiology for HCN Channel Inhibition

Objective: To measure the inhibitory effect of ivabradine on specific HCN channel isoforms.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells are cultured under standard conditions. Cells are transiently transfected with plasmids encoding the desired human HCN isoform (e.g., hHCN1 or hHCN4) using a suitable transfection reagent.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

-

Pipette Solution (intracellular): Contains (in mM): 130 KCl, 10 NaCl, 2 MgATP, 0.3 Na-GTP, 10 HEPES, adjusted to pH 7.3 with KOH.

-

Bath Solution (extracellular): Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -40 mV.

-

Hyperpolarizing voltage steps (e.g., to -120 mV for 2-4 seconds) are applied to activate the HCN channels and elicit the If current.

-

A depolarizing step (e.g., to 0 mV) is then applied to measure tail currents.

-

-

Drug Application: this compound is dissolved in the extracellular solution to achieve the desired concentrations. The drug is applied to the cells via a perfusion system.

-

Data Analysis: The peak tail current amplitude is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.

Experimental Workflow: Patch-Clamp Assay

Caption: Workflow for patch-clamp analysis of Ivabradine.

Beyond If Inhibition: Other Potential Mechanisms

While the primary pharmacodynamic effect of ivabradine is the inhibition of the If current, some studies suggest other potential mechanisms that may contribute to its overall cardiovascular effects, particularly at higher concentrations. These include:

-

Inhibition of Voltage-Gated Sodium Channels (Nav1.5): Ivabradine has been shown to inhibit Nav1.5 channels, which could contribute to its effects on atrioventricular conduction.[12][14]

-

Effects on Intracellular Signaling: Some research indicates that ivabradine may influence intracellular signaling pathways involved in cardiac remodeling, such as the PI3K/AKT/mTOR pathway, and may have effects on autophagy and apoptosis.[15][16]

-

Anti-inflammatory and Anti-fibrotic Effects: Studies in animal models suggest that ivabradine may reduce myocardial inflammation, oxidative stress, and fibrosis, which are key components of cardiac remodeling.[17][18][19]

Signaling Pathways in Cardiac Remodeling

Caption: Ivabradine's potential effects on cardiac remodeling pathways.

Conclusion

This compound's pharmacodynamics in cardiac myocytes are centered on its selective inhibition of the If current through HCN channels, leading to a dose-dependent reduction in heart rate. This targeted mechanism provides a significant advantage in the management of specific cardiovascular conditions. While its primary action is well-characterized, emerging evidence suggests broader effects on intracellular signaling pathways involved in cardiac remodeling, which warrants further investigation. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

References

- 1. ijbio.com [ijbio.com]

- 2. ovid.com [ovid.com]

- 3. Role of the Funny Current Inhibitor Ivabradine in Cardiac Pharmacotherapy: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]

- 13. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ivabradine protects rats against myocardial infarction through reinforcing autophagy via inhibiting PI3K/AKT/mTOR/p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ivabradine on myocardial autophagia and apoptosis in isoprenaline-induced heart failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ivabradine Alleviates Experimental Autoimmune Myocarditis-Mediated Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ivabradine Ameliorates Cardiac Diastolic Dysfunction in Diabetic Mice Independent of Heart Rate Reduction - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Characterization of Ivabradine Hydrobromide: A Technical Guide

This technical guide provides a comprehensive overview of the in-vitro characterization of Ivabradine hydrobromide, a heart rate-lowering agent. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document details the physicochemical properties, analytical methodologies, dissolution behavior, stability profile, and in-vitro pharmacology of Ivabradine, with a focus on its interaction with cardiac ion channels.

Physicochemical Properties

This compound's fundamental physical and chemical characteristics are crucial for its formulation and analytical development. While much of the published literature refers to Ivabradine hydrochloride, the properties are expected to be similar. Ivabradine hydrochloride is a white to almost white, hygroscopic powder.[1]

Table 1: Physicochemical Properties of Ivabradine

| Property | Value | Reference |

| Molecular Formula | C27H36N2O5 (Ivabradine base) | [2] |

| Molar Mass | 468.594 g/mol (Ivabradine base) | [2] |

| Molar Mass (HCl salt) | 505.1 g/mol | [3][4] |

| pKa | pKa1: 8.5 (amine), pKa2: 2.4 (amide) | [3] |

| LogP (neutral form) | 2.1 | [3] |

| LogD (pH 7.4) | 0.95 | [3] |

| UV Maximum (λmax) | 286 - 287 nm | [4][5][6] |

| Solubility (HCl salt) | Freely soluble in water, methanol, and DMSO. | [1][4] |

| Solubility in aqueous media (HCl salt) | pH 1.1: 10.4 mg/mL, pH 7.6: 38.9 mg/mL, pH 8.5: 7.8 mg/mL | [3] |

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of Ivabradine in bulk drug and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for Ivabradine analysis, offering high sensitivity and specificity. Various methods have been developed and validated for assay, impurity profiling, and stability studies.[5][7]

Table 2: Summary of Reported RP-HPLC Methods for Ivabradine Determination

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |

| Discovery C8 (250x4.6 mm, 5µm) | KH2PO4 Buffer: Acetonitrile (50:50) | 1.0 | 260 | 2.517 | [8] |

| Inertsil ODS-3V (250x4.6 mm, 5µm) | Not specified | Not specified | 286 | ~7 | [5] |

| Phenomenex Kinetex C18 (150x4.6 mm, 5µm) | 10 mM Ammonium Acetate (pH 6.0): Methanol (50:50 v/v) | 1.0 | 285 | 3.1 | [7] |

| HemochromIntsil C18 (250x4.6 mm, 5µm) | 25mM KH2PO4 buffer (pH 3.0): Acetonitrile (30:70 v/v) | 0.6 | 287 | 5.2 | [6] |

| Denali C18 (150x4.6 mm, 5µm) | 0.1% Orthophosphoric Acid: Acetonitrile (60:40 v/v) | 0.8 | 260 | 2.290 | [9] |

| C18 VP-ODS (150x4.6 mm, 5µm) | Buffer (pH 7.3): Methanol: Acetonitrile (55:15:30 v/v) | 1.0 | Not specified | 7.46 | [10] |

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a general procedure for a stability-indicating RP-HPLC method, based on common practices reported in the literature.[6][9]

1. Instrumentation:

-

HPLC system with a UV detector, autosampler, and column oven.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed mixture of a buffer (e.g., potassium phosphate or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio. The pH of the buffer is adjusted as required.

-

Flow Rate: Typically 0.6 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: 287 nm.

-

Injection Volume: 20 µL.

3. Standard Solution Preparation:

-

Accurately weigh a suitable amount of Ivabradine reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).

4. Sample Solution Preparation:

-

For tablets, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a single dose into a volumetric flask.

-

Add a portion of the diluent (mobile phase), sonicate for approximately 25 minutes to dissolve the drug, and then dilute to volume.[8]

-

Filter the solution through a 0.45 µm filter before injection.

5. Method Validation:

-

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

6. Forced Degradation Studies:

-

To establish the stability-indicating nature of the method, the drug is subjected to stress conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) at elevated temperature.

-

Alkali Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) at elevated temperature.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug solution to UV light.

-

-

Analyze the stressed samples. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Ivabradine peak.[6]

In-Vitro Dissolution Studies

Dissolution testing is critical for predicting the in-vivo performance of solid oral dosage forms. For Ivabradine, a Biopharmaceutics Classification System (BCS) Class I drug (high solubility, high permeability), dissolution is generally rapid.

Table 3: In-Vitro Dissolution Parameters for Ivabradine Tablets

| Apparatus | Dissolution Medium | Volume (mL) | Speed (rpm) | Temperature (°C) | Reference |

| USP Type I (Basket) | pH 1.2 Buffer | 900 | 50 | 37.0 ± 0.5 | [11][12] |

| Not specified | pH 1.2 (0.1 M HCl), Water, pH 7.4 Phosphate Buffer | Not specified | Not specified | Not specified |

Experimental Protocol: Dissolution Testing

This protocol describes a standard procedure for evaluating the dissolution of Ivabradine tablets.[11]

1. Apparatus:

-

USP Dissolution Apparatus I (Basket) or II (Paddle).

2. Dissolution Medium:

-

900 mL of a specified medium (e.g., 0.1 N HCl, pH 1.2) maintained at 37 ± 0.5°C.

3. Procedure:

-

Place one tablet in each dissolution vessel.

-

Begin rotation of the baskets/paddles at a specified speed (e.g., 50 rpm).

-

Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 10, 20, 30 minutes).

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

-

Filter the samples and analyze the concentration of dissolved Ivabradine using a validated analytical method, such as UV-Vis spectrophotometry at 287 nm or HPLC.

4. Data Analysis:

-

Calculate the cumulative percentage of the drug released at each time point.

-

For immediate-release formulations, a common specification is not less than 85% of the labeled amount dissolved within 15 minutes.

In-Vitro Pharmacology

Ivabradine's primary pharmacological effect is the selective inhibition of the "funny" current (I-f) in the sinoatrial (SA) node of the heart.[2][13][14] This current is crucial for generating the spontaneous diastolic depolarization that sets the heart's rhythm.

Mechanism of Action: I-f Current Inhibition

The I-f current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[15][16] Ivabradine specifically blocks these channels, primarily the HCN4 isoform, which is highly expressed in the SA node.[17][18] By blocking the I-f current, Ivabradine slows the rate of diastolic depolarization, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility or ventricular repolarization.[13][19]

Ivabradine is an open-channel blocker, meaning it binds to the channel preferentially when it is in the open state.[17][20] The block is use-dependent and is strengthened by depolarization.[17]

Selectivity and Potency

Ivabradine exhibits high selectivity for the I-f current compared to other cardiac ion channels. This selectivity is the basis for its favorable safety profile, as it lacks significant negative inotropic or lusitropic effects.[14]

Table 4: In-Vitro Inhibitory Activity of Ivabradine on Various Ion Channels

| Channel / Current | Cell Type / Expression System | IC50 / Effect | Reference |

| I-f (Funny Current) | Isolated Rabbit SA Node Cells | Potent inhibition | [13] |

| HCN4 | HEK293 Cells | IC50 ≈ 2.0 - 4.28 µM | [4][17] |

| HCN1 | HEK293 Cells | IC50 ≈ 0.94 - 4.5 µM | [4][17] |

| Nav1.5 (Sodium Current) | HEK293 Cells | IC50 ≈ 30 µM | [15] |

| Cav1.2 (L-type Calcium Current) | HEK293 Cells | No significant inhibition at low µM concentrations | [13][15] |

| hERG (Potassium Current) | HEK293 Cells | Significant inhibition noted | [15] |

| Myocardial Contractility | Human Atrial Myocardial Tissue | No change at therapeutic doses; slight increase at supratherapeutic doses | [16] |

Experimental Protocol: Patch-Clamp Electrophysiology for I-f Current Measurement

The patch-clamp technique is the gold standard for studying ion channel activity. This protocol provides a generalized workflow for assessing the effect of Ivabradine on the I-f current in isolated pacemaker cells.

1. Cell Isolation:

-

Isolate single sinoatrial node cells (SANC) from an appropriate animal model (e.g., rabbit heart) via enzymatic digestion.[13]

2. Electrophysiological Recording:

-

Use the whole-cell patch-clamp configuration to record membrane currents.

-

Perfuse the cells with a control extracellular solution (e.g., Tyrode's solution). The patch pipette is filled with an appropriate intracellular solution.

3. I-f Current Activation:

-

Hold the cell membrane potential at a level where I-f channels are deactivated (e.g., -35 mV).

-

Apply hyperpolarizing voltage steps to a range of potentials where I-f activates (e.g., from -40 mV to -125 mV). This will elicit the characteristic slowly activating inward I-f current.[20]

4. Application of Ivabradine:

-

After recording a stable baseline I-f current, perfuse the cell with the extracellular solution containing Ivabradine at various concentrations (e.g., 1-10 µM).

-

Repeat the hyperpolarizing voltage-step protocol in the presence of the drug.

5. Data Analysis:

-

Measure the amplitude of the I-f current at each voltage step before and after drug application.

-

Calculate the percentage of current inhibition at each concentration.

-

Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the Ivabradine concentration.

-

Determine the IC50 value, which is the concentration of Ivabradine that causes 50% inhibition of the I-f current.

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. Ivabradine - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RAPID HPLC METHOD FOR ESTIMATION OF IVABRADINE HYDROCHLORIDE IN SOLID ORAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 8. wjpmr.com [wjpmr.com]

- 9. japsonline.com [japsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpbs.com [ijpbs.com]

- 12. ijpbs.com [ijpbs.com]

- 13. The “Funny” Current (If) Inhibition by Ivabradine at Membrane Potentials Encompassing Spontaneous Depolarization in Pacemaker Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbio.com [ijbio.com]

- 15. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]

- 16. The Effect of Ivabradine on the Human Atrial Myocardial Contractility in an In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ivabradine Hydrochloride | C27H37ClN2O5 | CID 3045381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Current-dependent Block of Rabbit Sino-Atrial Node If Channels by Ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

Ivabradine's Selective Inhibition of the Iƒ "Funny" Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine is a heart rate-lowering agent that exhibits a high degree of selectivity for the "funny" or pacemaker current (Iƒ), which is predominantly found in the sinoatrial (SA) node of the heart.[1] This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key regulator of cardiac automaticity.[2] Ivabradine's unique mechanism of action, which involves the selective inhibition of the Iƒ current, allows for the reduction of heart rate without significantly affecting other cardiovascular parameters such as myocardial contractility or blood pressure.[3][4] This technical guide provides an in-depth overview of the molecular mechanism of ivabradine's interaction with HCN channels, a summary of key quantitative data, detailed experimental protocols for studying its effects, and visualizations of the relevant pathways and experimental workflows.

Mechanism of Action: Selective Inhibition of the Iƒ Current

The "funny" current (Iƒ) is an inward sodium-potassium current that is activated upon hyperpolarization of the cell membrane, a characteristic that led to its "funny" designation.[1] This current is responsible for the slow diastolic depolarization phase of the action potential in pacemaker cells of the sinoatrial node, thereby controlling the heart rate.[2] The channels that conduct the Iƒ current are encoded by the HCN gene family, with HCN4 being the predominant isoform in the SA node.[5]

Ivabradine exerts its therapeutic effect by directly and selectively inhibiting these HCN channels.[3] The inhibition is use-dependent, meaning that the drug has a higher affinity for channels that are in the open state.[6] Ivabradine enters the channel pore from the intracellular side and binds within the inner vestibule, effectively blocking the flow of ions.[6][7] This leads to a reduction in the slope of diastolic depolarization, a prolongation of the cardiac cycle, and consequently, a dose-dependent decrease in heart rate.[1][2]

Recent structural studies using cryo-electron microscopy have elucidated the precise binding site of ivabradine on HCN channels. For the HCN1 isoform, ivabradine binds to a pocket formed by the S1, S4, and HCN domains, preventing the conformational change of the S4 helix required for channel opening.[8] In the case of HCN4, ivabradine binds within the open pore, with key interactions involving residues such as Y507 and I511 on the S6 segment.[9][10][11]

Quantitative Data on Ivabradine's Effects

The following tables summarize key quantitative data from various studies on the effects of ivabradine.

Table 1: Ivabradine IC₅₀ Values for HCN Channel Isoforms

| HCN Isoform | Cell Type/System | IC₅₀ (µM) | Reference |

| hHCN4 | CHO cells | 0.5 | [5] |

| hHCN4 (wild type) | HEK293 cells | 2.1 | [12] |

| hHCN4 (Y506A mutant) | HEK293 cells | 57.7 | [12] |

| hHCN4 (F509A mutant) | HEK293 cells | 44.0 | [12] |

| hHCN4 (I510A mutant) | HEK293 cells | 47.7 | [12] |

| hHCN4 (open state) | HEK293 cells | 120.7 | [7] |

| hHCN1 | --- | Similar potency to HCN4 | [13] |

| hKv11.1 (hERG) | tsA-201 cells | 11 | [14] |

| hKv1.5 | --- | 29.0 | [13] |

Table 2: Electrophysiological Effects of Ivabradine

| Parameter | Preparation | Ivabradine Concentration | Effect | Reference |

| Spontaneous AP Firing Rate | Rabbit SANC | 3 µM | 15% reduction | [15] |

| Iƒ Amplitude (at -60 mV) | Rabbit SANC | 3 µM | 41 ± 6% reduction | [15] |

| Iƒ Amplitude (at -92 mV) | Rabbit SANC | 3 µM | 60 ± 8% reduction | [15] |

| Beating Rate | Rat right atria | 0.2 µM (IC₃₀) | 30% reduction after 3h | [5] |

| AP Frequency (SAN) | Guinea-pig | 3 µM | 33% reduction at 40 min | [5] |

| AP Frequency (SAN) | Rabbit | 3 µM | 21% reduction at 40 min | [5] |

| AP Frequency (SAN) | Pig | 3 µM | 15% reduction at 40 min | [5] |

Experimental Protocols

Whole-Cell Patch-Clamp Recordings of Iƒ Current

This protocol is adapted from methodologies used to study Iƒ currents in isolated sinoatrial nodal cells (SANC).[16]

-

Cell Preparation: Single SANC are isolated from rabbit hearts by enzymatic digestion.

-

Pipette Solution (Intracellular):

-

100 mM K-gluconate

-

2.5 mM MgATP

-

2.5 mM Na₂ATP

-

5 mM HEPES

-

20 mM KCl

-

5 mM EGTA

-

2 mM CaCl₂

-

pH adjusted to 7.2 with KOH.

-

-

External Solution (Tyrode's Solution): Standard Tyrode's solution is used as the extracellular buffer.

-

Recording:

-

Whole-cell patch-clamp configuration is established.

-

Membrane series resistance and whole-cell and pipette capacities are compensated electronically (up to 90%).

-

The holding potential is set to -35 mV.

-

To elicit Iƒ, hyperpolarizing voltage steps are applied for 2 seconds, ranging from -40 mV to -120 mV in 10 mV increments.

-

-

Drug Application: Ivabradine is added to the external solution at the desired concentrations.

Site-Directed Mutagenesis and Expression in HEK293 Cells

This protocol is based on studies investigating the binding site of ivabradine.[7][17]

-

Vector Preparation: The cDNA for the desired HCN isoform (e.g., hHCN4) is cloned into a suitable mammalian expression vector.

-

Mutagenesis: Site-directed mutagenesis is performed to introduce specific amino acid substitutions at potential binding sites (e.g., Y506A, F509A, I510A).

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with either the wild-type or mutant HCN channel constructs.

-

Electrophysiology: 24-48 hours post-transfection, whole-cell patch-clamp recordings are performed as described in Protocol 3.1 to assess the effect of ivabradine on the expressed channels.

-

Data Analysis: Dose-response curves are generated to determine the IC₅₀ values for ivabradine on both wild-type and mutant channels.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

This protocol provides a general workflow for determining the structure of HCN channels in complex with ivabradine, as described in recent studies.[8][9][10]

-

Protein Expression and Purification: The target HCN channel protein is expressed in a suitable system (e.g., mammalian cells) and purified to homogeneity.

-

Complex Formation: Purified HCN channel protein is incubated with a molar excess of ivabradine to ensure binding.

-

Grid Preparation: The protein-drug complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The frozen grids are imaged using a high-resolution transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the HCN-ivabradine complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

Visualizations

Signaling Pathway of Iƒ Current and Ivabradine Inhibition

References

- 1. ijbio.com [ijbio.com]

- 2. physiology.elte.hu [physiology.elte.hu]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Use-dependent inhibition of hHCN4 by ivabradine and relationship with reduction in pacemaker activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. Structural determinants of ivabradine block of the open pore of HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]

- 13. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels | Cell Physiol Biochem [cellphysiolbiochem.com]

- 15. The "funny" current (I(f)) inhibition by ivabradine at membrane potentials encompassing spontaneous depolarization in pacemaker cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of the molecular site of ivabradine binding to HCN4 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Ivabradine: A Technical Whitepaper on Pleiotropic Effects Beyond Heart Rate Reduction

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ivabradine, a selective inhibitor of the If "funny" current in the sinoatrial node, is well-established for its heart rate-lowering effects in the management of stable angina and chronic heart failure.[1][2][3] However, a growing body of evidence reveals that its therapeutic benefits extend beyond mere heart rate reduction. These additional, or "pleiotropic," effects contribute significantly to its cardioprotective profile. This technical guide provides an in-depth review of the molecular mechanisms and signaling pathways through which ivabradine exerts its influence on endothelial function, inflammation, oxidative stress, cardiac remodeling, and mitochondrial integrity. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for assessing these effects, and presents visual diagrams of the core signaling pathways involved.

Improvement of Endothelial Function

Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO). Ivabradine has been shown to ameliorate endothelial dysfunction through mechanisms that are, in part, independent of heart rate reduction.[2][4] The primary mechanism appears to be the drug's ability to reduce vascular oxidative stress, which in turn preserves NO availability and improves endothelium-dependent vasodilation.[1][4][5]

Key Signaling Pathways

Studies in endothelial cells have demonstrated that ivabradine can reverse the detrimental effects of low shear stress by modulating the mTOR (mammalian target of rapamycin) signaling pathway. Specifically, ivabradine prevents the mTORC1-induced inhibitory phosphorylation of endothelial nitric oxide synthase (eNOS) at threonine 495 (Thr495). It achieves this by promoting the mTORC2/Akt pathway, which leads to the activating phosphorylation of eNOS at serine 1177 (Ser1177), thereby preserving NO release.[6]

Figure 1: Ivabradine's modulation of the mTOR/eNOS pathway.

Quantitative Data on Endothelial Function

| Parameter | Model | Treatment | Result | Citation |

| Endothelium-Dependent Relaxation | Apolipoprotein E-deficient (ApoE-/-) mice | Ivabradine (10 mg/kg/day) for 6 weeks | Significantly improved relaxation of aortic rings. | [4][5] |

| Flow-Mediated Dilation (FMD) | Patients with stable Coronary Artery Disease (CAD) | Ivabradine (7.5 mg b.i.d.) for 6 months | FMD increased by 18.5% (7.3 ± 2.2% vs. 6.0 ± 2.0% with placebo). | [7] |

| Aortic Distensibility | Patients with stable CAD | Ivabradine (7.5 mg b.i.d.) for 6 months | Increased by 33.3% compared to placebo. | [7] |

| Carotid-femoral Pulse Wave Velocity (cfPWV) | Patients with stable CAD | Ivabradine (7.5 mg b.i.d.) for 6 months | Reduced by 14.1% (6.3 ± 1.7 m/s vs. 7.3 ± 1.4 m/s with placebo). | [7] |

Experimental Protocol: Flow-Mediated Dilation (FMD) of the Brachial Artery

This protocol describes a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.

1. Patient Preparation:

-

Patients should fast for at least 8-12 hours prior to the measurement.

-

Patients must abstain from caffeine, alcohol, smoking, and vitamin supplements on the day of the test.

-

The test should be conducted in a quiet, temperature-controlled room (23-26°C).

-

Allow the patient to rest in a supine position for at least 20 minutes before starting the procedure.

2. Equipment:

-

High-resolution ultrasound system with a linear array transducer (7.5-12 MHz).

-

Blood pressure cuff (appropriately sized for the patient's forearm).

-

ECG gating to capture images at the same point in the cardiac cycle (end-diastole).

-

Computer software for automated edge detection and diameter measurement.

3. Procedure:

-

Baseline Measurement:

- Place the ultrasound probe longitudinally over the brachial artery, 2-10 cm above the antecubital fossa.

- Obtain a clear image showing the anterior and posterior walls ("double lines").

- Record a baseline image and Doppler flow velocity for at least 30 seconds. The baseline diameter is calculated as the average of measurements over this period.

-

Arterial Occlusion:

- Place the blood pressure cuff on the forearm, distal to the ultrasound probe.

- Inflate the cuff to a suprasystolic pressure (at least 50 mmHg above the patient's systolic blood pressure, typically 200-300 mmHg).

- Maintain this occlusion for 5 minutes to induce ischemia.

-

Post-Occlusion Measurement:

- Rapidly deflate the cuff to induce reactive hyperemia.

- Immediately resume recording of the brachial artery diameter and blood flow velocity.

- Continue recording for at least 3 minutes post-deflation to capture the maximal dilation.

4. Data Analysis:

-

FMD is calculated as the maximum percentage change in the artery's diameter from the baseline measurement.

-

Formula: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

-

The time to peak dilation should also be reported.

Anti-Oxidative and Anti-Inflammatory Effects

A key pleiotropic effect of ivabradine is its ability to mitigate oxidative stress and inflammation, which are intertwined processes in cardiovascular pathology.[8] This action is particularly evident in the vasculature, where it contributes to the preservation of endothelial function and the inhibition of atherosclerotic plaque formation.[4][5][9]

Mechanism of Action

Ivabradine significantly reduces vascular oxidative stress by inhibiting the activity of NADPH oxidase, a major source of superoxide anions (O2•−) in the vessel wall.[1][5] This reduction in superoxide production prevents the quenching of NO and the formation of peroxynitrite, a highly damaging oxidant. Concurrently, ivabradine downregulates the expression of pro-inflammatory molecules. In ApoE-/- mice, treatment was associated with decreased aortic expression of monocyte chemotactic protein-1 (MCP-1), a key chemokine in atherogenesis, although it did not affect VCAM-1 or ICAM-1 expression in one study.[1][5] In clinical settings, ivabradine has been shown to reduce serum levels of inflammatory markers like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in patients with chronic heart failure.[10][11]

Figure 2: Ivabradine's impact on oxidative stress and inflammation.

Quantitative Data on Anti-Oxidative and Anti-Inflammatory Effects

| Parameter | Model | Treatment | Result | Citation |

| NADPH Oxidase Activity | Aorta of ApoE-/- mice | Ivabradine (10 mg/kg/day) | Downregulated to 48 ± 6% of control. | [1][5] |

| Atherosclerotic Plaque Size | Aortic root of ApoE-/- mice | Ivabradine (10 mg/kg/day) | Reduced by >40%. | [5] |

| Atherosclerotic Plaque Size | Ascending aorta of ApoE-/- mice | Ivabradine (10 mg/kg/day) | Reduced by >70%. | [5] |

| Serum TNF-α | Patients with Chronic Heart Failure (CHF) | Ivabradine (guideline-directed) | Significant reduction in serum levels. | [10] |

| hs-CRP & Glutathione Peroxidase | Patients with stable CAD | Ivabradine | Significant decrease in hs-CRP and increase in glutathione peroxidase activity. | [12] |

Experimental Protocols

This protocol is for the in situ detection of superoxide in frozen tissue sections.

1. Reagent Preparation:

-

DHE Stock Solution (10 mM): Dissolve 1 mg of Dihydroethidium in 315 µL of anhydrous DMSO. Protect from light by wrapping the vial in aluminum foil. Aliquot and store at -80°C.

-

DHE Working Solution (10 µM): On the day of use, dilute the 10 mM stock solution in a suitable buffer (e.g., PBS or Krebs-HEPES buffer). Prepare fresh and protect from light.

2. Tissue Preparation:

-

Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in isopentane cooled with liquid nitrogen.

-

Store blocks at -80°C.

-

Cut cryosections (e.g., 10 µm thick) and mount on glass slides.

3. Staining Procedure:

-

Bring retinal cryosections to room temperature.

-

Cover the tissue section with the 10 µM DHE working solution.

-

Incubate in a light-protected, humidified chamber at 37°C for 30 minutes.

-

Gently wash the sections with warm PBS to remove excess DHE.

-

Mount with a coverslip using an aqueous mounting medium.

4. Imaging:

-

Immediately visualize using a fluorescence microscope.

-

Upon reacting with superoxide, DHE is oxidized to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

-

Use an excitation wavelength of ~510-530 nm and an emission wavelength of ~590-600 nm.

-

Quantify fluorescence intensity using image analysis software (e.g., ImageJ).

This protocol outlines the general steps for a sandwich ELISA.

1. Plate Preparation:

-

Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

-

Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate again.

2. Sample and Standard Incubation:

-

Prepare a serial dilution of the recombinant cytokine standard to generate a standard curve.

-

Add 100 µL of standards, control samples, and patient serum samples to the appropriate wells.

-

Cover the plate and incubate for 2 hours at room temperature.

3. Detection Antibody Incubation:

-

Wash the plate 3-5 times.

-

Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well.

-

Cover and incubate for 1 hour at room temperature.

4. Enzyme and Substrate Reaction:

-

Wash the plate 3-5 times.

-

Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

-

Cover and incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the plate 5-7 times.

-

Add 100 µL of a chromogenic substrate (e.g., TMB, Tetramethylbenzidine) to each well.

-

Incubate until a sufficient color develops (typically 15-20 minutes).

5. Measurement:

-

Stop the reaction by adding 50-100 µL of Stop Solution (e.g., 1 M H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Cardiac Anti-Remodeling Effects

Pathological cardiac remodeling, characterized by hypertrophy, fibrosis, and apoptosis, is a final common pathway in heart failure. Ivabradine has demonstrated significant anti-remodeling properties in various animal models, acting through multiple molecular pathways to preserve cardiac structure and function.[13][14]

Modulation of Fibrosis, Autophagy, and Apoptosis

Ivabradine mitigates myocardial fibrosis by reducing the expression of pro-fibrotic growth factors like TGF-β1 and CTGF.[14] It also enhances autophagy, a cellular process for degrading and recycling damaged components, by inhibiting the PI3K/Akt/mTOR signaling pathway.[13][15] Enhanced autophagy helps clear misfolded proteins and dysfunctional mitochondria, preserving cardiomyocyte health. Furthermore, ivabradine reduces apoptosis (programmed cell death) in hypertrophied hearts.[13][14]

Figure 3: Ivabradine's influence on pathways of cardiac remodeling.

Quantitative Data on Cardiac Remodeling

| Parameter | Model | Treatment | Result | Citation |

| Left Ventricular End-Systolic Volume Index (LVESVI) | Patients with CAD & LV dysfunction | Ivabradine | Decreased by -1.48 mL/m² vs. +1.85 mL/m² with placebo. | [16] |

| Left Ventricular Ejection Fraction (LVEF) | Patients with CAD & LV dysfunction | Ivabradine | Increased by 2.00% vs. 0.01% with placebo. | [16] |

| Myocardial Fibrosis | Transverse aortic constriction (TAC) mice | Ivabradine (high dose) | Significantly reduced myocardial fibrosis. | [17] |

| Cardiomyocyte Size | Myocardial Infarction (MI) mice | Ivabradine | Substantially reduced cardiomyocyte size. | [18] |

Experimental Protocol: Masson's Trichrome Staining for Cardiac Fibrosis

This method differentiates collagen fibers from other tissue components.

1. Sample Preparation:

-

Fix heart tissue samples in 4% paraformaldehyde for 24-48 hours at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).

-

Clear the tissue with xylene and embed in paraffin wax.

-

Cut 5-µm-thick sections and mount them on slides.

2. Staining Procedure:

-

Deparaffinization and Rehydration:

- Immerse slides in xylene (2 changes, 5 min each).

- Rehydrate through a descending series of ethanol (100%, 95%, 70%, 50%; 3 min each).

- Rinse in distilled water.

-

Nuclear Staining:

- Incubate in Weigert's iron hematoxylin solution for 10 minutes.

- Rinse in running tap water for 10 minutes.

- Differentiate in 1% acid alcohol if needed, then "blue" in running tap water.

-

Cytoplasmic and Muscle Fiber Staining:

- Incubate in Biebrich scarlet-acid fuchsin solution for 5 minutes.

- Rinse briefly in distilled water.

-

Collagen Mordanting and Staining:

- Incubate in a solution of phosphomolybdic acid and phosphotungstic acid for 10 minutes.

- Without rinsing, transfer directly to Aniline Blue solution and incubate for 5 minutes.

-

Final Steps:

- Rinse briefly in distilled water.

- Incubate in 1% acetic acid solution for 1 minute.

- Dehydrate quickly through an ascending series of ethanol.

- Clear in xylene and mount with a permanent mounting medium.

3. Interpretation:

-

Collagen Fibers: Blue

-

Muscle Fibers, Cytoplasm: Red

-

Nuclei: Dark Red/Purple to Black

4. Quantification:

-

Capture images of the stained sections using a light microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the fibrotic area.

-

Calculate the percentage of fibrosis as: (Total Blue Area / Total Tissue Area) x 100.

Protection of Mitochondrial Function

Mitochondrial dysfunction is a central driver of cardiotoxicity and heart failure, leading to energy depletion, excessive oxidative stress, and cell death.[19] Ivabradine has emerged as a protective agent that can ameliorate cardiotoxicity by improving mitochondrial function and dynamics.

Mechanism of Action

In models of doxorubicin-induced cardiotoxicity, ivabradine treatment was shown to preserve mitochondrial function, restore calcium homeostasis, and attenuate apoptosis.[19] It mitigates pathological changes by reducing mitochondrial oxidative stress and preventing the disruption of mitochondrial dynamics (the balance between fusion and fission).[20][21] This protection preserves cardiac function in the face of cardiotoxic insults.

Quantitative Data on Mitochondrial and Cellular Protection

| Parameter | Model | Treatment | Result | Citation |

| Cell Viability (% of control) | H9C2 cells + Doxorubicin | Pre-treatment with Ivabradine | Increased cell viability by 11%. | [20][21] |

| 6-Minute Walk Distance | Patient with mitochondrial cardiomyopathy | Ivabradine (10 mg/day) | Increased from 431 m to 504 m (a 17% improvement). | [22] |

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

1. Cell Plating:

-

Seed cells (e.g., H9C2 cardiomyocytes) in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Treat cells with the cardiotoxic agent (e.g., Doxorubicin) with or without co-incubation or pre-incubation with Ivabradine at various concentrations.

-

Include untreated control wells and solvent control wells.

-

Incubate for the desired treatment period (e.g., 24-48 hours).

3. MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization:

-

Carefully remove the culture medium from each well.

-

Add 100-200 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.

5. Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage relative to the untreated control cells:

-

Formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Conclusion